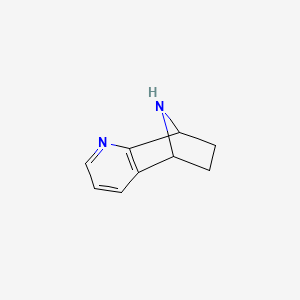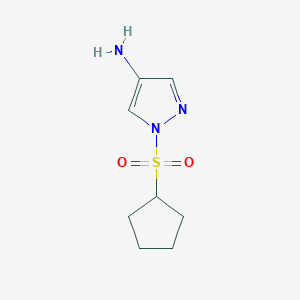
6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . The compound has the chemical formula C11H11FN2O8 and a molecular weight of 318.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dinitrophenol and 2-deoxy-2-fluoro-D-xylopyranose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the 2,4-dinitrophenol is reacted with 2-deoxy-2-fluoro-D-xylopyranose under acidic conditions to form the desired glycoside.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups and the fluorine atom.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the hydrolysis of the glycosidic bond.
Enzymatic Hydrolysis: Specific glycosidases can be employed to selectively hydrolyze the glycosidic bond.
Major Products
Scientific Research Applications
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond. This reaction involves the formation of a glycosyl-enzyme intermediate, followed by the release of the products .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-mannopyranoside
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-glucopyranoside
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-allopyranoside
Uniqueness
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside is unique due to its specific sugar moiety (xylopyranose) and the presence of both nitro and fluoro substituents. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H11FN2O8 |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol |
InChI |
InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2 |
InChI Key |
FFZAEQIDAVDSET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)



